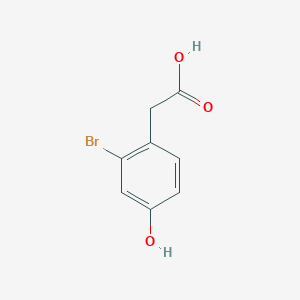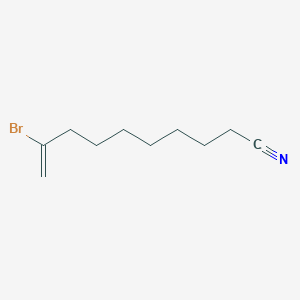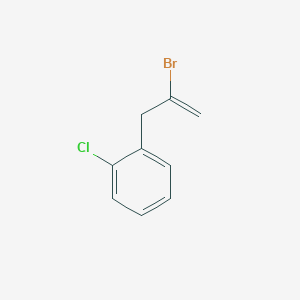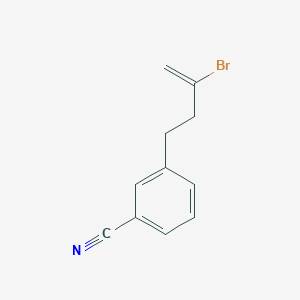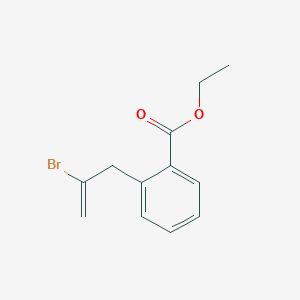
4-ブチル-5-フェニル-2,4-ジヒドロ-3H-1,2,4-トリアゾール-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of research .
科学的研究の応用
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
準備方法
The synthesis of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of butylamine with phenyl isocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as acids or bases . Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
類似化合物との比較
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
4-Methyl-5-propoxy-1,2,4-triazol-3-one: This compound has a similar triazole ring structure but with different substituents, leading to different chemical and biological properties.
4-Amino-5-phenyl-1,2,4-triazole-3-thiol: This compound contains an amino and thiol group, which can result in different reactivity and applications.
2,4-Dihydro-4-phenyl-3H-1,2,4-triazol-3-one: This compound has a similar core structure but lacks the butyl group, affecting its chemical and biological behavior.
The uniqueness of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its specific substituents, which contribute to its distinct chemical reactivity and biological activities .
特性
IUPAC Name |
4-butyl-3-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQELBTNRMQGZBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


